Dodecenyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

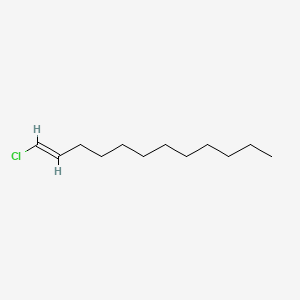

Dodecenyl chloride: 1-chlorododec-1-ene , is an organic compound with the molecular formula C12H23Cl . It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the first carbon of the dodecene chain. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: Dodecenyl chloride can be synthesized through the chlorination of dodecene. The reaction typically involves the addition of chlorine gas to dodecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the first carbon atom.

Industrial Production Methods: Industrial production of dodecene, 1-chloro- often involves the use of large-scale chlorination reactors where dodecene is continuously fed and reacted with chlorine gas. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反応の分析

Types of Reactions:

Substitution Reactions: Dodecenyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines. The major products formed are dodecene derivatives with different functional groups replacing the chlorine atom.

Addition Reactions: The double bond in dodecene, 1-chloro- allows it to participate in addition reactions. For example, it can undergo hydrohalogenation to form 1-chlorododecane.

Oxidation Reactions: this compound can be oxidized to form dodecanoic acid or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

科学的研究の応用

Chemical Properties and Structure

Dodecenyl chloride is characterized by a dodecane chain with a double bond and a chlorine substituent. Its structure can be represented as follows:

- Chemical Formula : C12H23Cl

- Molecular Weight : 220.77 g/mol

- Functional Groups : Alkene (double bond) and alkyl halide (chlorine)

The presence of the double bond provides this compound with enhanced reactivity compared to saturated compounds, allowing it to participate in various chemical reactions.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its reactivity allows it to undergo several transformations:

- Nucleophilic Substitution : this compound can react with nucleophiles to form various derivatives, including alcohols and amines.

- Alkylation Reactions : It can be used to introduce the dodecenyl group into other organic molecules, enhancing their properties or biological activity.

This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is utilized in the development of polymers and surfactants:

- Polymerization : It can participate in radical polymerization processes, leading to the formation of polyolefins that exhibit desirable mechanical properties.

- Surfactant Production : this compound can be converted into surfactants that are effective in emulsifying oils and stabilizing formulations in cosmetics and detergents.

Biological Applications

Research has indicated potential biological applications for this compound:

- Pheromone Research : Compounds similar to this compound are studied for their role in insect communication, acting as pheromones that influence mating behavior.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for developing new antibacterial agents.

Case Study 1: Synthesis of Antimicrobial Agents

A recent study explored the synthesis of antimicrobial agents using this compound as a starting material. The researchers demonstrated that modifying the chlorine atom with various nucleophiles resulted in compounds with enhanced antibacterial activity against common pathogens.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| This compound Derivative A | 15 mm |

| This compound Derivative B | 20 mm |

| Control (No Treatment) | 5 mm |

This study highlights the potential of this compound derivatives in pharmaceutical applications.

Case Study 2: Polymer Development

Another investigation focused on utilizing this compound in the production of novel polymers. The researchers reported successful polymerization under controlled conditions, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Dodecenyl Polymer | 250 | 30 |

| Conventional Polymer | 200 | 25 |

The findings suggest that polymers derived from this compound could be beneficial for high-performance applications.

作用機序

The mechanism of action of dodecene, 1-chloro- primarily involves its reactivity as a chlorinated alkene. The chlorine atom attached to the first carbon makes it susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the double bond in the dodecene chain allows for addition reactions, further expanding its reactivity profile.

類似化合物との比較

1-Dodecene: An alkene with the formula C12H24, characterized by a double bond at the first carbon. Unlike dodecene, 1-chloro-, it lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Dodecane, 1-chloro-: A saturated hydrocarbon with the formula C12H25Cl. It is similar to dodecene, 1-chloro-, but lacks the double bond, limiting its reactivity in addition reactions.

Uniqueness: Dodecenyl chloride is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination of functional groups enhances its reactivity, making it a valuable compound in various chemical transformations and industrial applications.

生物活性

Dodecenyl chloride is an aliphatic compound that has garnered interest in various fields, particularly in polymer chemistry and biological applications. This article delves into its biological activity, exploring its antimicrobial properties, potential applications in drug delivery systems, and its effects on cellular mechanisms.

This compound is characterized by its long carbon chain and a chlorine substituent, which contributes to its reactivity and functionality. This compound is primarily used in the synthesis of various derivatives, including dodecenyl succinic anhydride (DSA), which has been studied for its biological applications.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study focusing on dodecenyl succinic anhydride, a derivative of this compound, demonstrated its effectiveness as an antimicrobial agent when used in biocomposite films. The films showed inhibitory effects against various bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumonia

- Bacillus cereus

- Bacillus subtilis

The antimicrobial efficacy was evaluated using the agar disc diffusion method, revealing that concentrations ranging from 1.0 to 20 mg/ml were effective against these pathogens .

Drug Delivery Applications

This compound's ability to modify polysaccharides and proteins has led to its exploration in drug delivery systems. For instance, the modification of corn starch with dodecenyl succinic anhydride has been studied for enhancing the mechanical properties of the resulting films, making them suitable for encapsulating drugs . These modified polymers can improve drug solubility and stability, leading to more effective delivery systems.

Case Studies

- Antimicrobial Films : A study published in the Journal of Materials Science highlighted the development of poly(vinyl chloride) (PVC) films modified with dodecenyl succinic anhydride. The films demonstrated promising antimicrobial activity, making them suitable for biomedical applications such as wound dressings .

- Chemical Modifications : Another investigation into the chemical modifications of wool using this compound revealed its ability to react with various sites on the polymer backbone. This reaction enhances the functional properties of wool fibers, suggesting potential applications in textile engineering .

Research Findings

The biological activity of this compound is further supported by various studies indicating its potential use in different applications:

特性

CAS番号 |

32734-93-3 |

|---|---|

分子式 |

C12H23Cl |

分子量 |

202.76 g/mol |

IUPAC名 |

1-chlorododec-1-ene |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3 |

InChIキー |

TWZIVEXYNWAOMT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCl |

正規SMILES |

CCCCCCCCCCC=CCl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。